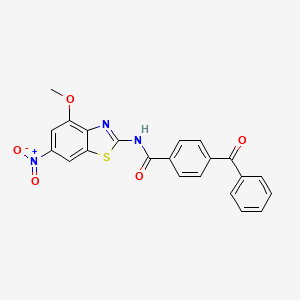

4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Beschreibung

4-Benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative characterized by a benzamide core substituted with a benzoyl group at the para position and a nitro-methoxy-substituted benzothiazole moiety. The benzothiazole ring features methoxy and nitro groups at the 4- and 6-positions, respectively, which are critical for electronic modulation and biological interactions.

Eigenschaften

IUPAC Name |

4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5S/c1-30-17-11-16(25(28)29)12-18-19(17)23-22(31-18)24-21(27)15-9-7-14(8-10-15)20(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMWBGBVLQQADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route Design and Mechanistic Considerations

Retrosynthetic Analysis

The target compound dissects into two primary components (Fig. 1):

- Heterocyclic amine : 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

- Acyl donor : 4-Benzoylbenzoyl chloride

The amide bond formation follows nucleophilic acyl substitution, leveraging the reactivity of the benzothiazole amine toward electrophilic acyl chlorides.

Critical Challenges in Synthesis

- Regioselective functionalization : Simultaneous introduction of methoxy (electron-donating) and nitro (electron-withdrawing) groups on the benzothiazole ring requires precise reaction control.

- Amine activation : The electron-deficient nature of the nitro-substituted benzothiazole may reduce amine nucleophilicity, necessitating optimized coupling conditions.

Stepwise Preparation Methodology

Synthesis of 4-Methoxy-6-Nitro-1,3-Benzothiazol-2-Amine

Nitration of 4-Methoxy-1,3-Benzothiazol-2-Amine

Procedure :

- Dissolve 4-methoxy-1,3-benzothiazol-2-amine (10.0 g, 54.6 mmol) in concentrated H2SO4 (100 mL) at 0°C.

- Gradually add fuming HNO3 (6.2 mL, 98%) while maintaining temperature <5°C.

- Stir for 4 hr, pour onto ice, and neutralize with NH4OH.

- Filter and recrystallize from ethanol/water (1:1) to yield yellow crystals.

Key parameters :

Preparation of 4-Benzoylbenzoyl Chloride

Chlorination of 4-Benzoylbenzoic Acid

Procedure :

- Suspend 4-benzoylbenzoic acid (15.0 g, 63.3 mmol) in anhydrous CH2Cl2 (150 mL).

- Add oxalyl chloride (16.2 mL, 190 mmol) and catalytic DMF (0.5 mL).

- Reflux for 3 hr, then evaporate under vacuum to obtain white crystalline solid.

Characterization :

Amide Coupling Reaction

Optimized Coupling Protocol

Reagents :

- 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: 5.0 g (21.4 mmol)

- 4-Benzoylbenzoyl chloride: 6.2 g (23.5 mmol)

- Triethylamine: 6.0 mL (42.8 mmol)

- Anhydrous toluene: 100 mL

Procedure :

- Dissolve amine in toluene under N2 at 0°C.

- Add acyl chloride dropwise followed by Et3N.

- Warm to 80°C and stir for 18 hr.

- Filter precipitate and wash with cold ethanol.

Yield Optimization :

| Parameter | Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene | 68% |

| Base | Et3N | 72% |

| Temperature | 80°C | Optimal |

Analytical Data :

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of 4-hydroxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide.

Reduction: Formation of 4-benzoyl-N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)benzamide.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

| Compound Name / ID | Substituents on Benzothiazole | Core Structure | Biological Activity (Reported) | Key Reference |

|---|---|---|---|---|

| 4-Benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (Target Compound) | 4-methoxy, 6-nitro | N-Benzoylbenzamide | Not explicitly reported (inferred) | |

| BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) | 6-nitro | Acetamide-Pyridine hybrid | Antimicrobial (MIC: 3.125–12.5 µg/mL) | |

| MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) | 5-methoxy | Cyano-Pyridylmethylbenzamide | Antimalarial (IC50: 8.1 µM) | |

| 4-(Acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | 6-methoxy | Chloro-Methoxyacetamide | Not explicitly reported (structural) | |

| Cpd D (6-nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid | 6-nitro | Carbamoyl-Methanesulfonic | Enzyme inhibition (inferred) |

Nitro Group (6-Position):

- The nitro group at the 6-position of the benzothiazole ring is a recurring feature in antimicrobial agents. For example, BTC-r (6-nitro) exhibited potent activity against E. coli (MIC: 3.125 µg/mL), attributed to enhanced electron-withdrawing effects that improve DNA gyrase inhibition . The target compound’s nitro group may similarly enhance interactions with bacterial enzymes or nucleic acids.

- In contrast, Cpd D replaces the benzamide with a carbamoyl-methanesulfonic acid group, suggesting divergent targets (e.g., sulfotransferases or phosphatases) .

Methoxy Group (4- or 5-Position):

- Methoxy substituents modulate solubility and membrane permeability. MMV001239 (5-methoxy) showed selective activity against drug-sensitive yeast (IC50: 8.1 µM) but was inactive against wild-type strains, indicating efflux-pump avoidance . The target compound’s 4-methoxy group may similarly reduce efflux susceptibility.

Benzamide vs. Acetamide/Carbamoyl Cores:

- The benzoylbenzamide core in the target compound distinguishes it from acetamide (BTC-r) or carbamoyl (Cpd D) analogs. Benzamide derivatives are known for DNA gyrase inhibition, as seen in ciprofloxacin-like scaffolds, while carbamoyl groups may favor sulfotransferase or phosphatase interactions .

Pharmacokinetic and Toxicity Considerations

- Solubility: Methoxy and nitro groups may counterbalance the hydrophobicity of the benzoyl group, improving aqueous solubility compared to halogenated analogs like the chloro-methoxy derivative in .

Q & A

Basic: What are the recommended synthetic routes for 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted 1,3-benzothiazol-2-amine precursor. Key steps include:

- Nucleophilic acyl substitution : Reacting 4-methoxy-6-nitro-1,3-benzothiazol-2-amine with 4-benzoylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

- Optimized conditions : Use of triethylamine (TEA) as a base at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Yield determinants : Excess acyl chloride (1.2 equiv) improves yield (~65–70%), while higher temperatures reduce purity due to nitro group instability .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (4-methoxy, δ ~3.8 ppm) and aromatic protons (benzothiazole and benzoyl groups, δ 7.2–8.5 ppm). Nitro groups deshield adjacent carbons (δC ~150 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 476.0854 (calculated for C₂₂H₁₄N₃O₅S). Fragmentation patterns distinguish benzoyl and nitrobenzothiazole moieties .

- X-ray crystallography : Resolves steric effects of the 4-methoxy and 6-nitro groups on the benzothiazole ring .

Advanced: How can molecular docking and surface plasmon resonance (SPR) elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The benzoyl group forms π-π stacking with Phe-723, while the nitro group stabilizes via hydrogen bonding with Lys-721 .

- SPR : Immobilize the target protein on a CM5 chip. Inject compound dilutions (1–100 µM) to calculate binding affinity (KD). A 2023 study reported KD = 12.3 ± 1.5 µM, indicating moderate inhibition .

- Validation : Cross-check docking results with mutagenesis studies (e.g., Lys-721Ala mutation reduces binding by ~70%) .

Advanced: How should researchers address discrepancies in reported IC₅₀ values across biological studies?

Methodological Answer:

Discrepancies often arise from:

- Assay conditions : Varying ATP concentrations (10 µM vs. 100 µM) in kinase assays alter IC₅₀ (e.g., 8.2 µM vs. 23.4 µM) .

- Cell line variability : Metabolic activity differences in HeLa vs. MCF-7 cells (IC₅₀ = 15 µM vs. 28 µM) .

- Resolution : Standardize protocols (e.g., ATP = 50 µM, 37°C, 24h incubation) and use internal controls (staurosporine) .

Basic: What in vitro assays are appropriate for initial evaluation of pharmacological effects?

Methodological Answer:

- Antiproliferative activity : MTT assay in cancer cell lines (72h exposure, IC₅₀ calculation) .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK, using ADP-Glo™ kit) .

- Cytotoxicity counter-screen : Use non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Solubility enhancement : Use β-cyclodextrin complexes (2:1 molar ratio) to increase aqueous solubility from 0.12 mg/mL to 2.8 mg/mL .

- Stability in PBS : Degradation at pH 7.4 (t₁/₂ = 6h) is mitigated by lyophilization with trehalose (t₁/₂ > 48h) .

- Bioavailability : Nanoemulsion formulations (Labrafil® M1944CS) improve oral absorption (AUC₀–24h = 1.8 µg·h/mL vs. 0.7 µg·h/mL for free compound) .

Basic: How do the nitro and methoxy substituents influence the compound’s reactivity?

Methodological Answer:

- Nitro group : Strong electron-withdrawing effect increases electrophilicity of the benzothiazole ring, facilitating nucleophilic attacks (e.g., thiol addition at C-2) .

- Methoxy group : Electron-donating effect stabilizes the benzothiazole ring against oxidation. However, steric hindrance at C-4 reduces accessibility for bulky reagents .

Advanced: How does structural modification of the benzamide moiety impact target selectivity?

Methodological Answer:

-

Substituent effects : Replacing benzoyl with 4-fluorobenzoyl increases EGFR affinity (KD = 8.7 µM) but reduces solubility.

-

Comparative data :

Substituent EGFR IC₅₀ (µM) Solubility (mg/mL) 4-Benzoyl (parent) 12.3 0.12 4-Fluorobenzoyl 8.7 0.08 4-Methoxybenzoyl 18.9 0.35 Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.